氢四氯合金(III)水合物,(99.8%-Au) (49% Au)(氯金酸)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Hydrogen tetrachloroaurate(III) hydrate, also known as Chloroauric acid, is a yellow to orange crystalline powder . It is used for microanalysis of rubidium, cesium, and determination of alkaloids . It is usually used as a harbinger for the preparation of gold (Au) nanoparticles . It is also used in control rods in nuclear reactors and in the manufacture of light electric light filaments .

Molecular Structure Analysis

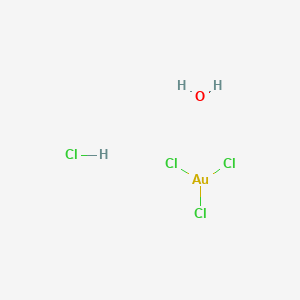

The molecular formula of Hydrogen tetrachloroaurate(III) hydrate is AuCl4H . The InChI Key is RFWCEGCWRSNAGT-UHFFFAOYSA-K . The SMILES string is [H+].Cl [Au+3] (Cl) (Cl)Cl .Physical And Chemical Properties Analysis

Hydrogen tetrachloroaurate(III) hydrate is a yellow to orange crystalline powder . It is soluble in water, alcohol, and ether . The molecular weight is 339.77 g/mol .科学研究应用

Microanalysis of Rubidium and Cesium

Hydrogen tetrachloroaurate(III) hydrate is used for the microanalysis of rubidium and cesium . These alkali metals are important in various fields, including atomic clocks, photoelectric cells, and as catalysts in organic synthesis.

Determination of Alkaloids

This compound plays a crucial role in the determination of alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. They are commonly found in a wide variety of organisms, including bacteria, fungi, plants, and animals, and are often used in medicine for their pharmacological effects.

Preparation of Gold Nanoparticles

Hydrogen tetrachloroaurate(III) hydrate is frequently used as a precursor for the preparation of gold nanoparticles . Gold nanoparticles have numerous applications in electronics, sensing, imaging, and medicine due to their unique optical, electronic, and molecular-recognition properties.

Use in Nuclear Reactors

This compound is used in control rods in nuclear reactors . Control rods are used in nuclear reactors to control the rate of fission of uranium and plutonium. They are composed of chemical elements capable of absorbing many neutrons without themselves fissioning.

Manufacture of Light Electric Light Filaments

Hydrogen tetrachloroaurate(III) hydrate is used in the manufacture of light electric light filaments . These filaments are heated to incandescence by an electric current, which then produces visible light.

安全和危害

作用机制

Target of Action

Hydrogen tetrachloroaurate(III) hydrate, also known as Chloroauric acid, is primarily used in the preparation of gold (Au) nanoparticles . These nanoparticles can interact with various biological targets depending on their size, shape, and surface chemistry.

Mode of Action

The compound forms the planar [AuCl4]− anion, with the oxidation state of gold being +3 . The Au–Cl distances are around 2.28 Å . The interaction of these gold nanoparticles with biological targets can lead to various changes, such as alterations in cellular processes or the generation of reactive oxygen species.

属性

IUPAC Name |

trichlorogold;hydrate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Au.4ClH.H2O/h;4*1H;1H2/q+3;;;;;/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVJUDSKPNIBLOO-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.Cl.Cl[Au](Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AuCl4H3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chloroauric acid hydrate | |

CAS RN |

16961-25-4, 27988-77-8 |

Source

|

| Record name | Tetrachloroauric acid trihydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16961-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrogen tetrachloroaurate hydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27988-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。